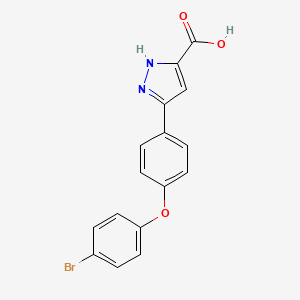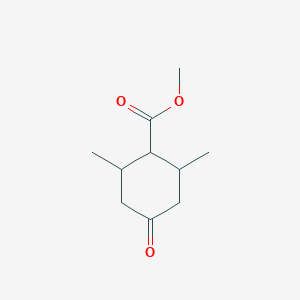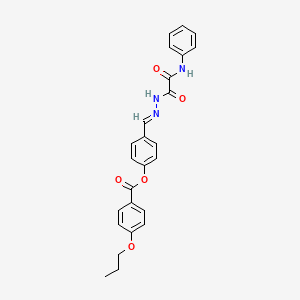
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features a chlorophenyl group attached to a hydroxy-tetrahydro-indolone structure, making it a unique and valuable molecule for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the indolone core.
Hydroxylation: The final step involves the hydroxylation of the indolone ring, which can be accomplished using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and advanced reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
These reactions are typically carried out under specific conditions to ensure the desired products are formed with high selectivity and yield.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products, benefiting from its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Pathways: It influences signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1-(4-Methylphenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone: A similar compound with a methyl group instead of a chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H12ClNO2 |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-hydroxy-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)13(17)14(16)18/h4-8,17H,1-3H2 |
Clé InChI |
GCYWRSBZCDUCLM-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C2C(=C(C(=O)N2C3=CC=C(C=C3)Cl)O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


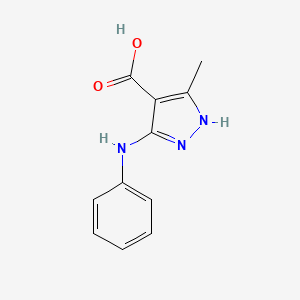
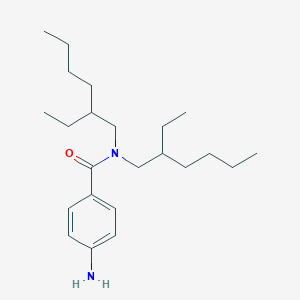


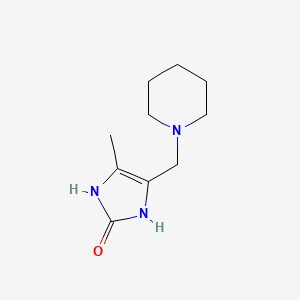
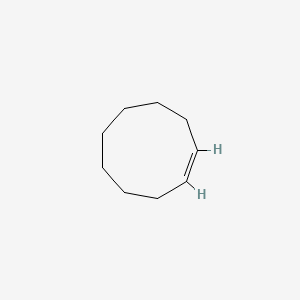
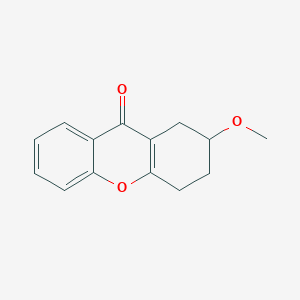
![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)
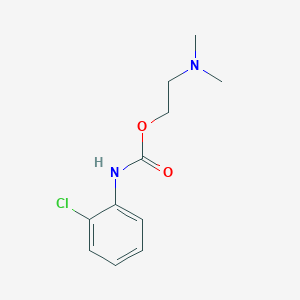

![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
